molecular formula C9H17NO4 B8326633 6-Methoxycarbonylaminohexanoic acid methyl ester

6-Methoxycarbonylaminohexanoic acid methyl ester

Cat. No. B8326633
M. Wt: 203.24 g/mol
InChI Key: ODODYBZYJPWVIY-UHFFFAOYSA-N
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Patent
US04234744

Procedure details

The reaction of 10.45 grams of 6-bromohexanoic acid methyl ester with 6.08 grams of potassium cyanate and 2.7 grams of methanol in 50 ml DMF following the procedure of Example 1 gave 7.82 grams (76.9%) of 6-methoxycarbonylaminohexanoic acid methyl ester having a boiling point of 104° C./0.0013 mbar.
Quantity
10.45 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]Br.[O-:11][C:12]#[N:13].[K+].[CH3:15][OH:16]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH:13][C:12]([O:16][CH3:15])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
10.45 g
Type
reactant
Smiles
COC(CCCCCBr)=O
Name
potassium cyanate
Quantity
6.08 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
2.7 g
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCNC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.82 g
YIELD: PERCENTYIELD 76.9%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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